molecular formula C20H19N3O3S B2821117 N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1-naphthamide CAS No. 2034590-85-5

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1-naphthamide

Cat. No.: B2821117
CAS No.: 2034590-85-5
M. Wt: 381.45
InChI Key: CMEJJYJVWJDVNH-UHFFFAOYSA-N
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Description

N-(2-(3-Methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1-naphthamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core modified with a sulfone (dioxido) group, a methyl substituent at the 3-position, and a 1-naphthamide moiety linked via an ethyl chain.

Properties

IUPAC Name

N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-22-18-11-4-5-12-19(18)23(27(22,25)26)14-13-21-20(24)17-10-6-8-15-7-2-3-9-16(15)17/h2-12H,13-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMEJJYJVWJDVNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1-naphthamide typically involves multiple steps. One common approach is the condensation of 3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazole with an appropriate naphthamide derivative under controlled conditions. The reaction may require catalysts such as palladium or nickel complexes and solvents like dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1-naphthamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: DMF, DCM, ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds containing thiadiazole rings exhibit significant anticancer properties. The structural features of N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1-naphthamide may enhance its ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. Case studies have shown that similar compounds can induce apoptosis in various cancer cell lines.

2. Neuroprotective Effects
Studies have suggested that derivatives of thiadiazole compounds can modulate neuroprotective pathways. This compound may possess the ability to protect neurons from oxidative stress and excitotoxicity by acting on NMDA receptors and other neuroreceptors. This property could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Material Science Applications

1. Organic Electronics
The unique electronic properties of this compound make it a candidate for organic semiconductor applications. Its ability to form stable films and exhibit charge transport characteristics can be harnessed in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

2. Sensor Development
Due to its chemical reactivity and stability, this compound can be utilized in the development of chemical sensors for detecting environmental pollutants or biological markers. Its integration into sensor devices could enhance sensitivity and selectivity.

Environmental Science Applications

1. Pollution Remediation
The compound's potential as a reactive agent suggests applications in environmental remediation processes. It could be employed in the degradation of hazardous organic pollutants through advanced oxidation processes or photocatalysis.

2. Biodegradability Studies
Research into the biodegradability of compounds similar to this compound is crucial for assessing their environmental impact. Understanding how such compounds break down in natural environments can inform regulations and safety assessments.

Mechanism of Action

The mechanism of action of N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1-naphthamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

  • Benzo[c][1,2,5]thiadiazole vs. Benzo[e]thiazine 1,1-dioxides: The target compound’s benzo[c][1,2,5]thiadiazole dioxido core differs from benzo[e]thiazine dioxides (e.g., 3-dimethylamino-2H-1,2-benzo[e]thiazine 1,1-dioxide) in ring fusion and substituent positioning. The former has a bicyclic 6-π electron system, while the latter features a tricyclic structure. Sulfone groups in both enhance thermal stability, but the benzo[c]thiadiazole system may exhibit stronger electron-withdrawing effects, influencing reactivity in C–H functionalization or catalysis .

Amide-Functionalized Derivatives

  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () :
    This compound shares a benzamide backbone but lacks the thiadiazole and naphthalene moieties. Its N,O-bidentate directing group facilitates metal-catalyzed C–H activation, whereas the target compound’s naphthamide group may sterically hinder coordination. IR and NMR data for this derivative (e.g., –NH stretch at ~3262 cm⁻¹, aromatic protons at δ 7.5–8.2 ppm) contrast with the target’s expected naphthamide signals (e.g., downfield-shifted aromatic protons due to extended conjugation) .

  • Triazole-Naphthalene Acetamides () :
    Derivatives like 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) incorporate naphthalene and amide groups but via triazole linkages. Their synthesis via Cu-catalyzed azide-alkyne cycloaddition differs from the target’s likely amide-coupling route. Spectroscopically, triazole protons (δ ~8.36 ppm in 6b) and nitro-substituted aromatic signals (δ ~8.61 ppm in 6c) are absent in the target compound, which instead features a sulfone group (IR ~1300 cm⁻¹ for S=O) .

Sulfone-Containing Analogues

  • 2,2’-Ethylene-bis(benzenesulfonamides) () :
    These bis-sulfonamides share sulfone groups but lack heterocyclic cores. Their synthesis via sulfamoyl chloride reactions contrasts with the target’s thiadiazole formation. The target’s methyl group at the 3-position may reduce solubility compared to ethylene-linked sulfonamides .

Table 2: Reactivity and Stability Insights

Compound Electronic Effects Stability Considerations
Target Compound Electron-deficient (sulfone, thiadiazole) High thermal stability due to sulfone
Triazole-naphthalene acetamides Electron-rich (triazole, naphthalene) Sensitive to oxidative conditions
Benzo[e]thiazine dioxides Moderate electron withdrawal (sulfone) Prone to ring-opening under strong acid/base

Research Implications and Gaps

While the target compound’s structural features align with bioactive sulfonamides or coordination ligands, direct biological or catalytic data are absent in the evidence. Further research should explore:

  • Synthetic Optimization : Amide coupling vs. heterocyclic ring-closing approaches.
  • Spectroscopic Benchmarking : Full NMR/HRMS characterization to confirm sulfone and naphthamide signals.
  • Application Studies : Coordination chemistry or enzyme inhibition assays based on sulfone/amide motifs .

Biological Activity

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1-naphthamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiadiazole moiety fused with a naphthalene structure, contributing to its unique chemical reactivity and biological activity. The presence of the thiadiazole ring is significant as it is often associated with various pharmacological effects.

  • Molecular Formula : C₁₈H₁₈N₄O₃S
  • Molecular Weight : 366.43 g/mol
  • CAS Number : 2034594-33-5

The biological activity of this compound is believed to be mediated through interactions with specific molecular targets, including enzymes and receptors. The thiadiazole group can facilitate binding interactions that modulate enzymatic activity or receptor signaling pathways.

Antimicrobial Activity

Thiadiazole derivatives are known for their antimicrobial properties. Research indicates that this compound may exhibit significant antibacterial and antifungal activities. In vitro studies have shown that compounds containing thiadiazole rings can inhibit the growth of various bacterial strains.

Enzyme Inhibition

Recent studies have focused on the enzyme inhibitory potential of thiadiazole derivatives. For instance, compounds similar to this compound have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's.

Table 1 summarizes the IC50 values of related thiadiazole compounds in AChE inhibition studies:

Compound IDIC50 (nM)Relative Potency (%)
Compound 10103.24>50
Compound 16108.94>50
Compound 13250.0025–50

These findings suggest that this compound could serve as a lead compound for developing new AChE inhibitors.

Anti-inflammatory Activity

Thiadiazoles have also been studied for their anti-inflammatory properties. The compound's ability to modulate inflammatory pathways may provide therapeutic benefits in conditions characterized by excessive inflammation.

Case Studies and Research Findings

A review of literature reveals several studies focusing on the synthesis and biological evaluation of thiadiazole derivatives:

  • Synthesis and Characterization : A study reported the synthesis of various thiadiazole derivatives and their characterization via spectroscopic methods. The synthesized compounds were tested for biological activity against different pathogens.
  • Biological Evaluation : In vitro assays demonstrated that certain derivatives exhibited potent AChE inhibitory activity comparable to established inhibitors like donepezil. This positions this compound as a candidate for further development in treating neurodegenerative diseases.
  • Docking Studies : Molecular docking simulations have indicated favorable binding interactions between the compound and target enzymes, supporting its potential as an effective inhibitor.

Q & A

Q. Critical Parameters :

  • Solvent : DMF enhances solubility of aromatic intermediates but may require post-reaction purification via column chromatography .
  • Catalysts : Copper acetate (10 mol%) accelerates cycloaddition in hybrid synthetic approaches .

Which spectroscopic and chromatographic techniques are critical for characterizing the structural integrity of this compound?

(Basic)
Primary Methods :

  • NMR Spectroscopy : 1H and 13C NMR confirm regiochemistry of the thiadiazole ring and naphthamide substituents. Aromatic proton signals (δ 7.2–8.5 ppm) and sulfone group deshielding (δ 2.8–3.2 ppm for SO2) are diagnostic .
  • IR Spectroscopy : Peaks at 1670–1690 cm⁻¹ (C=O stretch) and 1300–1320 cm⁻¹ (S=O asymmetric stretch) validate functional groups .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% required for biological assays) .

Q. Data Interpretation Tips :

  • Compare experimental NMR shifts with computational predictions (e.g., DFT) to resolve ambiguities in aromatic coupling patterns .

How can contradictory data regarding the biological activity of this compound be systematically addressed?

(Advanced)
Contradictions in activity (e.g., FAAH inhibition vs. antimicrobial effects) may arise from assay variability or off-target interactions. Mitigation strategies include:

  • Dose-Response Curves : Establish EC50/IC50 values across multiple assays (e.g., enzyme inhibition vs. bacterial growth assays) to confirm target specificity .
  • Orthogonal Assays : Validate FAAH inhibition using both fluorometric (e.g., substrate cleavage) and mass spectrometry-based methods .
  • Structural Analogues : Synthesize derivatives lacking the sulfone group to isolate contributions of specific moieties to activity .

What computational strategies are employed to predict the interaction mechanisms between this compound and biological targets?

(Advanced)

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding poses with FAAH or microbial enzymes. The naphthamide group often occupies hydrophobic pockets, while the sulfone interacts with catalytic residues .
  • Molecular Dynamics (MD) Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) >2.5 Å suggests weak binding .
  • QSAR Models : Correlate substituent electronegativity (Hammett constants) with antibacterial activity to guide analogue design .

What strategies are recommended for resolving low yields in the final amidation step during synthesis?

(Advanced)
Common Issues and Solutions :

  • Poor Nucleophilicity : Activate 1-naphthoic acid with EDCI/HOBt or use in situ acyl chloride formation (thionyl chloride) .
  • Side Reactions : Reduce temperature (<50°C) and use non-polar solvents (e.g., toluene) to minimize hydrolysis of the amide bond .
  • Purification : Employ silica gel chromatography (ethyl acetate/hexane, 3:7) or recrystallization (ethanol/water) to isolate the product .

Q. Optimized Conditions :

ParameterOptimal RangeReference
Reaction Temperature50–60°C
SolventDMF with 2 eq. DIPEA
CatalystDMAP (5 mol%)

How do structural modifications influence the compound's pharmacokinetic properties, and what methodologies guide SAR studies?

(Advanced)
Key Modifications and Effects :

  • Electron-Withdrawing Groups (e.g., -F, -NO2) : Enhance metabolic stability by reducing CYP450-mediated oxidation. Introduced via electrophilic aromatic substitution on the thiadiazole ring .
  • Hydrophobic Substituents (e.g., methyl) : Improve blood-brain barrier penetration (logP >2.5) but may increase hepatotoxicity .
  • Sulfone Replacement : Replacing SO2 with carbonyl groups reduces off-target interactions with sulfotransferases .

Q. SAR Workflow :

Library Synthesis : Parallel synthesis of 10–20 analogues using automated reactors .

ADME Screening : Microsomal stability assays (human liver microsomes) and Caco-2 permeability models .

In Vivo Validation : Pharmacokinetic profiling in rodent models (e.g., t1/2, AUC0–24) .

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